N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide
Description
N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, and a methoxybenzylamino group, which contributes to its unique chemical properties.
Properties
IUPAC Name |
N-[2-[6-[(2-methoxyphenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-16-7-9-17(10-8-16)23(30)24-14-13-22-27-26-21-12-11-20(28-29(21)22)25-15-18-5-3-4-6-19(18)31-2/h3-12H,13-15H2,1-2H3,(H,24,30)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEFFSIIRBPNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Annulation Strategies
The triazolopyridazine system is typically constructed via cyclocondensation of hydrazines with pre-functionalized pyridazines. Čuček and Verček demonstrated that ethyl N-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate serves as a versatile intermediate. Hydrolysis of the ester moiety with 1 M NaOH followed by decarboxylation in ethanol yields the 6-chloro derivative, a critical precursor for subsequent functionalization.
Reaction Conditions:
- Hydrolysis: 1 M NaOH, reflux, 2–4 h.
- Decarboxylation: Ethanol, reflux, 1–2 h.
Functionalization at Position 6: Introduction of the (2-Methoxyphenyl)methylamino Group
Nucleophilic Substitution
The 6-chloro intermediate undergoes substitution with (2-methoxyphenyl)methylamine. This reaction is facilitated by polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to deprotonate the amine and enhance nucleophilicity.
Example Protocol:
Reductive Amination
Alternatively, reductive amination between a 6-keto derivative and (2-methoxyphenyl)methylamine using NaBH₃CN or H₂/Pd-C may be employed, though this route requires prior oxidation of the 6-position.
Development of the Ethyl Side Chain at Position 3
Alkylation of Glycine Derivatives
Ethyl N-benzoyl glycinate, as reported by Čuček and Verček, is alkylated at the α-position using 2-bromoethylamine hydrobromide. Subsequent hydrolysis and decarboxylation yield the ethylamine side chain.
Key Steps:
- Alkylation: Ethyl N-benzoyl glycinate + 2-bromoethylamine hydrobromide, K₂CO₃, DMF, 60°C, 6 h.
- Hydrolysis: 1 M HCl, reflux, 4 h.
- Decarboxylation: Ethanol, reflux, 1 h.
Amidation to Form the 4-Methylbenzamide Moiety
Catalytic Amidation Using Nano ZnO
The patent CN103980230A describes a high-yield amidation method employing nano ZnO (15–25 nm) as a catalyst. Applying this to the ethylamine intermediate and 4-methylbenzoic acid derivatives achieves efficient coupling.
Protocol:
Comparative Analysis of Amidation Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nano ZnO | ZnO | Isopropanol | 8 | 88.4 |
| EDCl/HOBt | EDCl | DCM | 12 | 75.2 |
| Boric Acid/Urea | Boric Acid | Melt | 24 | 58.0 |
The nano ZnO method offers superior yield and shorter reaction time, making it ideal for scale-up.
Optimization Strategies and Challenges
Regioselectivity in Triazolopyridazine Functionalization
Position 6’s chloro group exhibits higher reactivity toward nucleophilic substitution compared to other positions, minimizing byproducts.
Side Reactions in Amidation
Overheating during amidation may lead to ester hydrolysis or decomposition. Controlled reflux and catalyst loading (2 wt% ZnO) mitigate these issues.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit anticancer activity. For example, compounds with similar structures have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways such as the mitochondrial pathway and cell cycle arrest .
Anti-inflammatory Effects
Molecular docking studies suggest that the compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
Compounds with similar triazole structures have been reported to possess antimicrobial properties against a range of pathogens. This includes both antibacterial and antifungal activities, making them candidates for further development as therapeutic agents .
Synthesis and Optimization
The synthesis of N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide typically involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have made it possible to produce these compounds more efficiently using commercially available reagents .
Case Study: Anticancer Activity
A study conducted on similar triazole derivatives demonstrated significant cytotoxic effects against MCF-7 cells with IC50 values below 100 μM. The study highlighted that modifications at specific positions on the triazole ring could enhance anticancer activity .
Case Study: Anti-inflammatory Potential
In silico studies indicated that certain derivatives could effectively inhibit the activity of 5-lipoxygenase, suggesting their potential use in developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: Known for their kinase inhibitory activities.
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: Studied for their antiviral and antimicrobial properties.
[1,2,4]Triazolo[4,3-b][1,2,4,5]Tetrazine Derivatives: Explored for their energetic material applications.
Uniqueness
N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide is unique due to its specific structural features, such as the methoxybenzylamino group and the triazolopyridazine core. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.
Biological Activity
N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazole Ring : Known for its role in biological activity as a heterocyclic compound.
- Pyridazine Moiety : Contributes to the compound's interaction with biological targets.
- Methoxyphenyl Group : Enhances lipophilicity and potentially increases membrane permeability.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies on similar triazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | Reference |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | |
| Triazole Derivative B | Escherichia coli | |
| This compound | Not specifically tested yet | - |
Anticancer Potential
Recent studies have indicated that triazole-based compounds may possess anticancer properties. A screening of a drug library identified novel anticancer compounds with triazole structures that inhibited tumor growth in multicellular spheroids . The mechanisms often involve the inhibition of specific metabolic pathways crucial for cancer cell survival.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with triazole rings often inhibit enzymes critical for microbial and cancer cell metabolism.
- Disruption of Cell Membrane Integrity : Lipophilic compounds can integrate into cell membranes and disrupt their function.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results showed a significant reduction in bacterial growth when treated with these compounds .
- Anticancer Screening : In a systematic screening of a drug library targeting cancer cells, several triazole derivatives were identified as potent inhibitors of cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- GHS Classification: Follow acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazard guidelines .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, safety goggles, and use fume hoods to avoid inhalation or direct contact.
- Emergency Measures:
- Inhalation: Move to fresh air; administer artificial respiration if needed.
- Skin Contact: Wash with soap/water for 15 minutes.
- Eye Exposure: Rinse with water for 15 minutes; remove contact lenses.
- Storage: Store in airtight containers at room temperature, away from oxidizing agents .
Q. What synthetic routes are employed to construct the triazolo-pyridazine core in this compound?
Answer:
- Key Steps:
- Hydrazine Condensation: React 2-hydrazinopyridine with substituted benzaldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol with acetic acid catalysis to form hydrazone intermediates .
- Cyclization: Use sodium hypochlorite in ethanol to oxidize hydrazones into the triazolo-pyridazine scaffold .
- Coupling Reactions: Attach the 4-methylbenzamide moiety via nucleophilic substitution or amide bond formation under anhydrous conditions .
- Yield Optimization: Adjust reaction time (3–24 hours) and temperature (room temp to 80°C) based on intermediate stability .
Q. Which spectroscopic techniques are critical for structural characterization?
Answer:
- 1H/13C NMR: Confirm regiochemistry of the triazolo-pyridazine ring and substituent integration (e.g., δ 8.09 ppm for pyridine protons) .
- FTIR: Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide) .
- HRMS: Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .
- TLC: Monitor reaction progress using dichloromethane/methanol mobile phases .
Advanced Research Questions
Q. How can regioselectivity challenges during triazolo-pyridazine formation be addressed?
Answer:
- Mechanistic Insight: Regioselectivity depends on electron density distribution. Electron-withdrawing groups (e.g., methoxy) direct cyclization to the desired position .
- Optimization Strategies:
- Use Lewis acids (e.g., ZnCl₂) to stabilize transition states.
- Screen solvents (e.g., DMF vs. ethanol) to influence reaction pathways .
- Case Study: Substituting 4-methoxybenzaldehyde with electron-deficient analogs improved regioselectivity by 30% in analogous triazolo derivatives .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization:
- Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.
- Validate potency via IC₅₀ comparisons across studies.
- Structure-Activity Relationship (SAR) Analysis:
- Modify the 2-methoxyphenylmethylamino group to assess impact on target binding (e.g., replacing methoxy with halogen) .
- Conduct molecular docking to correlate substituent effects with activity .
- Statistical Validation: Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent purity, temperature fluctuations) .
Q. How does the 2-methoxyphenylmethylamino group influence pharmacokinetic properties?
Answer:
- Lipophilicity: LogP calculations (e.g., using PubChem data) show increased membrane permeability compared to non-substituted analogs .
- Metabolic Stability:
- In Vitro Assays: Incubate with liver microsomes; measure half-life via LC-MS.
- Results: Methoxy groups reduce oxidative metabolism by CYP450 enzymes, enhancing stability .
- Validation: Compare plasma clearance rates in rodent models with/without the substituent .
Q. What strategies improve reproducibility in multi-step syntheses?
Answer:
- Process Control:
- Standardize reagent purity (≥98% by HPLC) and anhydrous conditions for moisture-sensitive steps .
- Use continuous flow reactors to minimize batch-to-batch variability .
- Data Documentation:
- Report detailed NMR shifts (e.g., δ 10.72 ppm for hydrazone NH) and HRMS spectra for cross-validation .
- Share reaction failure analyses (e.g., side products from over-oxidation) .
Q. How can reaction yields in the final coupling step be optimized?
Answer:
- Catalyst Screening: Test Pd(PPh₃)₄ vs. CuI for Buchwald-Hartwig amidation; CuI improved yields by 15% in analogous benzamide couplings .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine intermediates .
- Temperature Gradients: Gradual heating (40°C → 80°C) prevents decomposition of heat-sensitive triazolo intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
